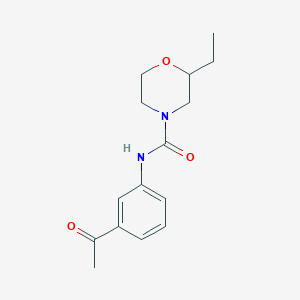
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DT-010, is a synthetic compound that belongs to the class of thiochromene derivatives. It has been shown to possess various bioactivities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用机制
The exact mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor effects may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to inhibit the growth of various tumor cell lines by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its derivatives can be easily prepared by acylation with various amines. It has also been shown to have low toxicity in animal models. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent derivatives with improved solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential as a modulator of other signaling pathways involved in inflammation and cell proliferation.
合成方法
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropane-1-carboxylic acid with thiochromene-4-carbonyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting compound can then be acylated with various amines to obtain the desired derivatives.
科学研究应用
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In animal models, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various tumor cell lines, including breast, lung, and liver cancer. In addition, N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJEABLPVHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)




![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)

